

Stg-001 vs. Tinlarebant: A Comparative Guide for Stargardt Disease Therapeutics

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Compound of Interest

Compound Name: **Stg-001**

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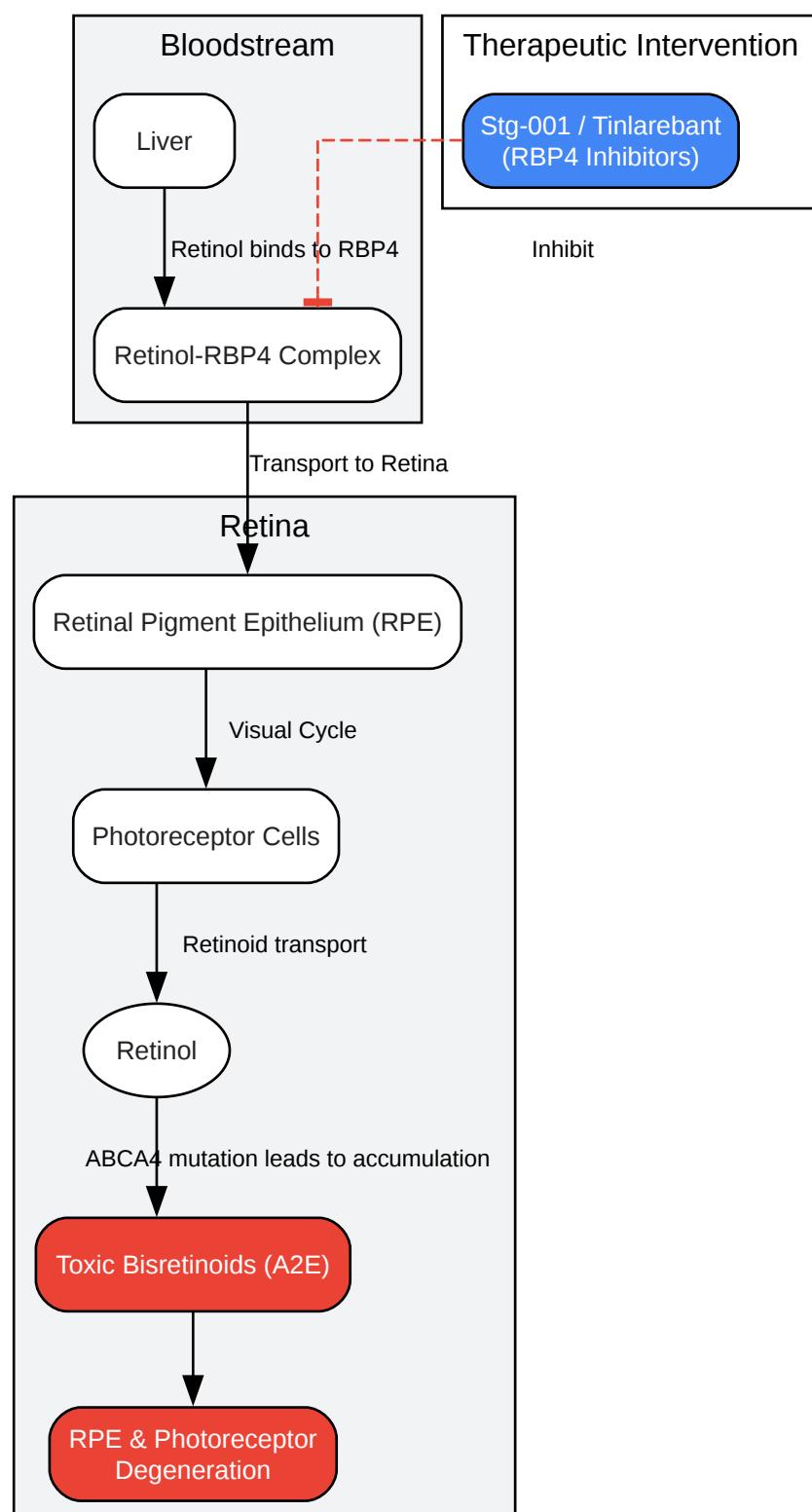
A detailed comparison of two investigational therapies for Stargardt disease, **Stg-001** and tinlarebant, reveals a significant disparity in publicly available clinical data. While both drugs target the same pathway, comprehensive efficacy and safety data are only available for tinlarebant, making a direct performance comparison challenging.

This guide provides a comprehensive overview of the available information on **Stg-001** and tinlarebant, focusing on their mechanism of action, clinical trial design, and reported experimental data. The information is intended for researchers, scientists, and drug development professionals in the field of ophthalmology.

Mechanism of Action: Targeting the Visual Cycle

Both **Stg-001** and tinlarebant are orally administered small molecules designed to modulate the visual cycle by targeting retinol binding protein 4 (RBP4).^{[1][2]} RBP4 is the sole transporter of retinol (Vitamin A) from the liver to the retina.^[3] In Stargardt disease, mutations in the ABCA4 gene lead to the accumulation of toxic vitamin A byproducts, known as bisretinoids (e.g., A2E), in the retina.^[4] This accumulation is a hallmark of the disease and contributes to retinal cell degeneration and vision loss.^[2]

By inhibiting RBP4, both **Stg-001** and tinlarebant aim to reduce the uptake of retinol into the retina.^{[1][2]} This, in turn, is expected to decrease the formation of cytotoxic bisretinoids, thereby slowing the progression of retinal damage and preserving vision in patients with Stargardt disease.^{[1][2]}

[Click to download full resolution via product page](#)**Figure 1:** Mechanism of RBP4 Inhibition in Stargardt Disease.

Tinlarebant: Clinical Trial Data and Performance

Tinlarebant, developed by Belite Bio, has completed a Phase 3 clinical trial (DRAGON) and has a significant amount of publicly available data on its efficacy and safety.[\[5\]](#)

Quantitative Data Summary

The following tables summarize the key findings from the Phase 3 DRAGON trial of tinlarebant.

Efficacy Endpoint	Tinlarebant Arm (n=69)	Placebo Arm (n=35)	Reduction vs. Placebo	P-value
Primary				
Endpoint: DDAF	-	-	36% [5]	0.0033 [5]
Lesion Growth				
Rate (Study Eye)				
DDAF Lesion				
Growth Rate	-	-	33.6% [5]	0.041 [6]
(Fellow Eye)				
Secondary				
Endpoint: DAF	-	-	33.7% [5]	0.027 [5]
Lesion Growth				
Rate (Study Eye)				
DAF Lesion				
Growth Rate	-	-	32.7% [5]	0.017 [5]
(Fellow Eye)				

Table 1: Efficacy of Tinlarebant in the Phase 3 DRAGON Trial (24 Months).[\[5\]](#)[\[6\]](#)

DDAF: Definitely Decreased Autofluorescence; DAF: Decreased Autofluorescence

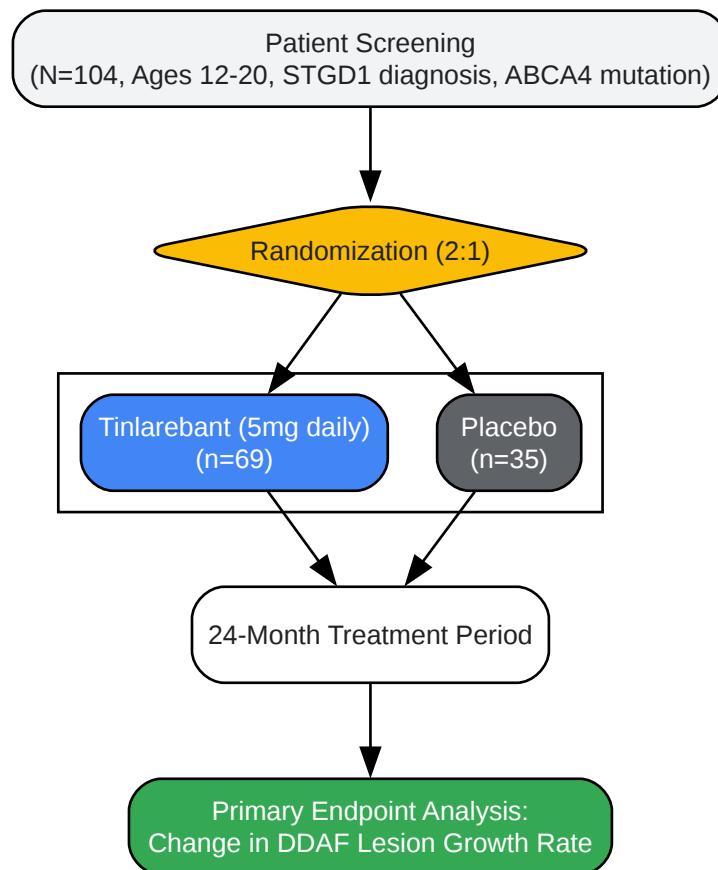
Safety Finding	Observation
Tolerability	Generally well-tolerated.[6]
Treatment-Related Discontinuations	4[6]
Common Ocular Adverse Events	Xanthopsia (yellow-tinged vision) and delayed dark adaptation. The majority of these events were mild and most resolved during the trial.[6]
Common Non-Ocular Adverse Events	Headaches.[6]

Table 2: Safety Profile of Tinlarebant in the Phase 3 DRAGON Trial.[6]

Experimental Protocol: Phase 3 DRAGON Trial

The DRAGON trial was a pivotal study that evaluated the efficacy and safety of tinlarebant in adolescent patients with Stargardt disease type 1 (STGD1).

- Study Design: A 24-month, randomized (2:1, active:placebo), double-masked, placebo-controlled, global, multi-center trial.[5]
- Patient Population: 104 adolescent patients (ages 12 to 20) with a diagnosis of STGD1, confirmed by the presence of at least one mutation in the ABCA4 gene.[5]
- Inclusion Criteria: Atrophic lesion size within three disc areas (7.62 mm²) and a best-corrected visual acuity (BCVA) of 20/200 or better.[5]
- Intervention: Oral tinlarebant (5 mg) administered once daily.[6]
- Primary Efficacy Endpoint: The growth rate of retinal atrophic lesions, measured as definitely decreased autofluorescence (DDAF) by fundus autofluorescence (FAF) imaging.[5]
- Statistical Analysis: A mixed model for repeated measures (MMRM) was used for the primary analysis.[6]



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Figure 2: Experimental Workflow of the Tinlarebant Phase 3 DRAGON Trial.

Stg-001: Clinical Development and Data Gap

Stg-001, being developed by Stargazer Pharmaceuticals, is at an earlier stage of public data disclosure compared to tinlarebant.^{[1][2]} While a Phase 2a clinical trial has been completed, no efficacy data has been publicly released.^[7]

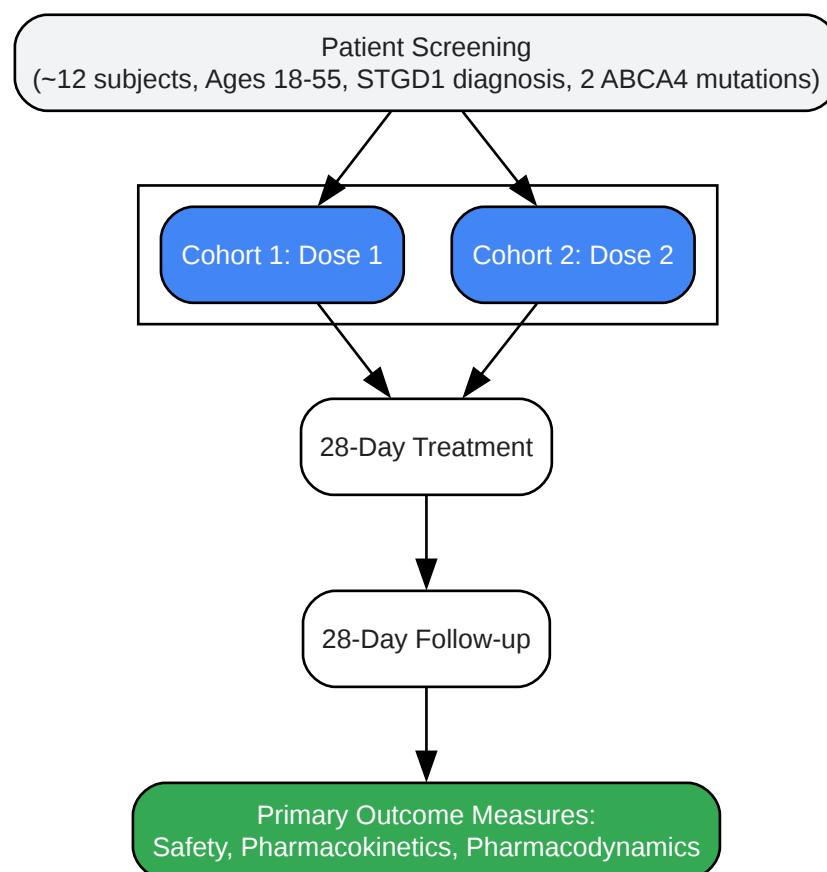
Quantitative Data Summary

There is no publicly available quantitative data from the clinical trials of **Stg-001** to present at this time.

Experimental Protocol: Phase 2a Trial

Information on the design of the Phase 2a trial for **Stg-001** is available from clinical trial registries.^[8]

- Study Design: An open-label, multicenter study.[8]
- Patient Population: Approximately 12 subjects aged 18 to 55 years with a diagnosis of STGD1, confirmed by at least two ABCA4 gene mutations.[8]
- Intervention: Two different doses of **STG-001** administered once daily for 28 days.[8]
- Primary Objectives: To evaluate the safety, pharmacokinetics (how the body processes the drug), and pharmacodynamics (how the drug affects the body) of **STG-001**.[8]
- Study Status: The trial was completed in April 2021.[8]



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Figure 3: Experimental Workflow of the **Stg-001** Phase 2a Trial.

Conclusion

Both **Stg-001** and tinlarebant represent a promising therapeutic strategy for Stargardt disease by targeting the reduction of toxic bisretinoid accumulation through RBP4 inhibition. However, a direct comparison of their clinical performance is not feasible at this time due to the lack of publicly available efficacy and safety data for **Stg-001**.

Tinlarebant has demonstrated a statistically significant and clinically meaningful reduction in the progression of retinal lesions in a robust Phase 3 trial, with a generally well-tolerated safety profile. These positive results position tinlarebant as a leading candidate for becoming the first approved treatment for Stargardt disease.

The future of **Stg-001** in the therapeutic landscape for Stargardt disease will remain uncertain until the results of its Phase 2a trial and any subsequent studies are made public. Researchers and clinicians await these findings to better understand its potential role in managing this debilitating condition.

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